4-[2-(Dimethylamino)ethoxy]benzylamine
Overview
Description
. This compound is widely used in neuroscience research due to its high selectivity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of UBP 310 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
UBP 310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
UBP 310 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the properties and functions of kainate receptors.
Biology: Helps in understanding the role of kainate receptors in synaptic transmission and plasticity.
Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting kainate receptors.
Mechanism of Action
UBP 310 exerts its effects by selectively binding to the GluK1 subunit of kainate receptors, blocking the action of glutamate, an excitatory neurotransmitter. This inhibition prevents the desensitization of GluK1/GluK2 and GluK1/GluK5 heteromers, thereby modulating synaptic transmission and neuronal excitability . The molecular targets and pathways involved include the ionotropic glutamate receptors and their associated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
UBP 302: Another kainate receptor antagonist with similar selectivity but different potency.
UBP 304: A compound with similar structure but targets different subunits of kainate receptors.
SYM 2081: A specific kainate receptor agonist with different binding properties.
Uniqueness
UBP 310 is unique due to its high selectivity for the GluK1 subunit, making it a valuable tool for studying the specific functions of this receptor subtype. Its ability to block desensitization of heteromeric receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPRQNPNGQGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173870 | |
Record name | p-(2-(Dimethylamino)ethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20059-73-8 | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20059-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(2-(Dimethylamino)ethoxy)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020059738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(2-(Dimethylamino)ethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[2-(dimethylamino)ethoxy]benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the research for 4-[2-(Dimethylamino)ethoxy]benzylamine?
A1: The research focuses on a novel synthesis of this compound starting from N,N-dimethylethanolamine. [] This method utilizes a series of reactions including chlorination, etherification, oximation, and hydrogenation to achieve the desired product. The significance lies in the reported advantages of this method: * Mild reaction conditions: This implies the synthesis can be carried out without extreme temperatures or pressures, potentially making it safer and more energy-efficient.* Cheap raw materials: Utilizing readily available and inexpensive starting materials can significantly reduce production costs, making the compound more accessible. * Suitable for industrial production: A yield of 65.6% suggests this method holds promise for scaling up to industrial levels for larger-scale production of this compound.
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